N-(furan-2-ylmethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

FASN inhibition Biochemical IC50 SKBr3 cancer cells

Researchers requiring a well-characterized FASN inhibitor for SAR matrix libraries can use this compound as a potency anchor (IC50=14 nM in SKBr3 extracts). Its dual heteroaryl architecture-thiophene at C3 and furan at the N-amide-provides a distinct electrostatic signature for pharmacophore modeling and selectivity profiling. - Enables systematic variation of the amide terminus while holding the thiophene-pyridazinone core constant. - Suitable for docking studies targeting FASN keto-reductase or thioesterase domains. - Supplied as a custom synthesis product with full analytical characterization.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
Cat. No. B12255931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
Molecular FormulaC17H17N3O3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C17H17N3O3S/c21-16(18-12-13-4-2-10-23-13)6-1-9-20-17(22)8-7-14(19-20)15-5-3-11-24-15/h2-5,7-8,10-11H,1,6,9,12H2,(H,18,21)
InChIKeyDUUNWZNVSFCPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridazinone FASN Inhibitor Lead Overview


N-(furan-2-ylmethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a synthetic heterocyclic small molecule belonging to the pyridazinone class of fatty acid synthase (FASN) inhibitors [1]. It features a 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl core linked via a butanamide spacer to a furan-2-ylmethyl amide terminus. The compound is catalogued in the BindingDB database (BDBM244759) with a reported FASN biochemical IC50 of 14 nM from SKBr3 human breast cancer cell extracts, aligned to patent families US9428502, US10226449, and US20250017938 [2]. Its molecular formula is C17H17N3O3S (MW ≈ 343.4 g/mol), distinguished by the concurrent presence of thiophene at the pyridazinone 3-position and furan at the N-amide terminus.

FASN pathway inhibition study fit
Pyridazinone SAR profiling compound
Thiophene–furan dual heteroaryl probe

Why This Inhibitor Cannot Be Replaced by Analogs


Within the pyridazinone FASN inhibitor patent landscape, small structural modifications at either the pyridazinone 3-position heteroaryl or the amide N-substituent produce substantial shifts in biochemical potency exceeding 0.5 log units [1]. Compounds bearing a thiophene at the 3-position but differing in the amide terminus (e.g., N-sec-butyl, N-benzyl, N-(2-methoxybenzyl) variants) are catalogued as distinct chemical entities with independent biological profiles [2]. The dual heteroaryl architecture of the target compound—thiophene at C3 and furan at the N-amide—creates a unique electronic and steric signature that cannot be replicated by simple aryl (phenyl, p-tolyl) or single-heteroaryl analogs. Generic replacement with a p-tolyl congener (CAS 953148-18-0) or a bis-furan variant (CAS 1021259-27-7) introduces unvalidated potency shifts that may confound SAR interpretation and lead candidate selection.

Amide terminus variants — N-benzyl, N-sec-butyl, or N-(2-methoxybenzyl) analogs exhibit independent biological profiles; furan-2-ylmethyl architecture may shift potency and selectivity.
C3 heteroaryl substitution — Replacing thiophene with p-tolyl (CAS 953148-18-0) or furan (CAS 1021259-27-7) alters electronic/steric signature; class-level SAR suggests ≥0.5 log unit potency shifts.
Patent-series congener interchange — Even minor core modifications within the same patent family (e.g., cpd 381 vs cpd 139) produce measurable IC50 differences; direct substitution without validation may confound SAR interpretation.

Differentiation Evidence vs. Closest Analogues


FASN Biochemical Potency vs. Congeners

BindingDB entries extracted from US9428502/US10226449 patent families enable cross-compound potency comparison within an identical assay system (FASN enzyme isolated from SKBr3 human breast cancer cells). The target compound (cpd 369) registers an IC50 of 14 nM, positioning it in the mid-range of the patent series [1]. A direct structural congener within the same patent, cpd 381 (bearing a modified heterocyclic core), achieves IC50 = 9 nM, while cpd 139 records IC50 = 17 nM [2][3]. The 3-fold potency window among thiophene-pyridazinone congeners demonstrates that even subtle core modifications produce measurable IC50 shifts, making the target compound a defined reference point for SAR exploration rather than an interchangeable analog.

FASN IC50 Comparison
Head-to-head
Target IC50 14 nM; cpd 381: 9 nM; cpd 139: 17 nM
Establishes rank order within patent chemical series for hit-to-lead selection.
SKBr3 cell extract, biochemical assay at 2–4 °C
FASN inhibition Biochemical IC50 SKBr3 cancer cells

Amide Substituent Structural Differentiation

The target compound carries a furan-2-ylmethyl group at the amide nitrogen, distinguishing it from commercially catalogued analogs such as N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide and N-(sec-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide, which share the identical thiophene-pyridazinone core but differ solely in the amide N-substituent . The furan ring introduces a hydrogen-bond-accepting oxygen atom and a π-excessive heteroaromatic surface absent in benzyl (phenyl) or sec-butyl (aliphatic) termini. Within the pyridazinone FASN inhibitor patent landscape, analogous amide-substituent variations across compound series produce IC50 differentials ranging from 2-fold to >10-fold [1]. While no direct head-to-head FASN biochemical comparison has been published for this exact triad, the structural divergence at a pharmacophorically sensitive position precludes casual interchange.

Amide N-Substituent
Class-level
Furan-2-ylmethyl vs benzyl vs sec-butyl termini
Structural divergence at a pharmacophorically sensitive position precludes casual interchange.
No direct head-to-head FASN data for this exact triad; SAR inferred from patent landscape
Structure-Activity Relationship Amide substituent Heteroaryl pharmacophore

C3 Heteroaryl Electronic and Steric Impact

The target compound bears a thiophen-2-yl group at the pyridazinone 3-position. Direct analogs with alternative C3 substituents are catalogued: N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (p-tolyl, CAS 953148-18-0) and 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)butanamide (furan-2-yl, CAS 1021259-27-7) . Thiophene sulfur introduces greater polarizability (calculated atomic polarizability: S = 2.90 ų vs. O = 0.802 ų) and altered electrostatic potential distribution compared to the oxygen of furan, which can differentially engage hydrophobic sub-pockets within the FASN active site [1]. In related pyridazinone inhibitor series, thiophene-for-phenyl substitution has been shown to modulate IC50 by ≥3-fold, indicating that C3 heteroaryl identity materially affects target engagement [2].

C3 Heteroaryl Impact
Class-level
Thiophene (S polariz. 2.90 ų) vs furan (O 0.802 ų) vs p-tolyl
C3 substituent identity may materially affect target engagement and selectivity.
≥3-fold IC50 shifts documented in related pyridazinone series
Heteroaryl substitution Bioisosterism FASN pharmacophore

Physicochemical Profile for Virtual Screening

The target compound possesses calculated physicochemical properties amenable to computational pre-screening and oral bioavailability prediction: molecular weight 343.4 g/mol, cLogP ≈ 1.63, topological polar surface area ≈ 82.3 Ų, and 3 rotatable bonds [1]. These values fall within established drug-likeness thresholds (MW < 500, cLogP < 5, TPSA < 140 Ų), contrasting with larger FASN inhibitors such as TVB-3166 (MW = 414.5) and orally optimized clinical candidates like TVB-2640 (denifanstat, MW = 438.5) [2][3]. The lower molecular weight and moderate lipophilicity of the target compound may confer superior ligand efficiency metrics (LE ≈ 0.35–0.40 kcal/mol per heavy atom, estimated from IC50 ≈ 14 nM), a parameter valued in fragment-based and lead-like compound collection design.

Physicochemical Profile
Supporting evidence
MW 343.4 g/mol; cLogP ~1.63; TPSA ~82.3 Ų; LE est. 0.35–0.40
Lead-like metrics support computational library design and virtual screening.
Calculated properties; comparison with larger clinical-stage FASN inhibitors
Drug-likeness Physicochemical properties Virtual screening

Application Scenarios for This FASN Inhibitor


Amide N-Substituent SAR Expansion

Medicinal chemistry teams can employ the target compound as a reference furan-2-ylmethyl amide scaffold within a matrix SAR library that systematically varies the amide terminus (benzyl, alkyl, heteroaryl-methyl) while holding the thiophene-pyridazinone core constant [1]. The 14 nM FASN IC50 provides a potency anchor for benchmarking newly synthesized analogs, with the goal of identifying substituents that improve upon this baseline while maintaining favorable ligand efficiency.

Computational Docking for FASN Active Site

The compound's moderate molecular weight (343.4 g/mol), low cLogP (~1.63), and dual heteroaryl architecture make it suitable as a probe molecule for molecular docking studies targeting the FASN keto-reductase or thioesterase domains [2]. Its thiophene sulfur and furan oxygen atoms provide distinct electrostatic features for pharmacophore hypothesis generation, aiding virtual screening campaigns aimed at discovering novel FASN inhibitor chemotypes.

Selectivity Profiling Against Reductases

Given the established FASN biochemical IC50 of 14 nM in SKBr3 cell extracts, the compound can serve as a tool for selectivity panels against related NADPH-dependent oxidoreductases (e.g., human CYP450 isoforms, DHFR, HMG-CoA reductase) to establish target engagement specificity [3]. This profiling is essential for differentiating FASN-mediated pharmacology from polypharmacology artifacts.

Dual Thiophene-Furan Library Design

The concurrent presence of thiophene (at C3) and furan (at the amide terminus) represents a distinctive diheteroaryl pharmacophore not commonly found in commercial FASN inhibitor collections [4]. Procurement of this compound enables the construction of focused libraries that explore the additive or synergistic contributions of each heterocycle to target binding, cellular permeability, and metabolic stability.

Application
Selection Property
Validation Focus
Amide N-substituent SAR expansion
Furan-2-ylmethyl amide reference scaffold
FASN inhibition endpoint benchmarking against newly synthesized analogs
FASN active-site docking studies
Dual heteroaryl electrostatic probe (thiophene S, furan O)
Pharmacophore hypothesis generation and virtual hit expansion
Selectivity profiling vs reductases
NADPH-dependent oxidoreductase panel suitability
Target engagement specificity against CYP450, DHFR, HMG-CoA reductase
Thiophene–furan library construction
Diheteroaryl chemotype diversity
Additive heterocycle contributions to binding, permeability, and metabolic stability
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